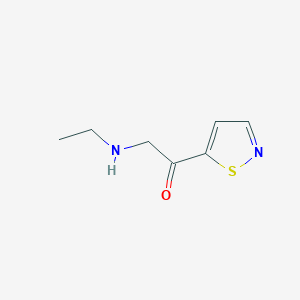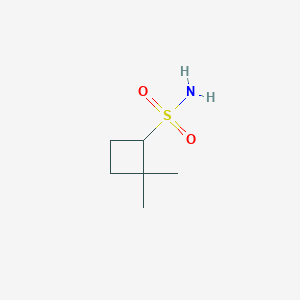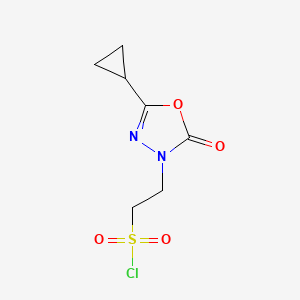
2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-onehydrochloride is a synthetic compound known for its role as an inhibitor of dual-specificity phosphatase 6 (DUSP6).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-onehydrochloride typically involves the condensation of benzaldehyde with cyclohexylamine and indanone under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-onehydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting dual-specificity phosphatase 6 (DUSP6), which is a negative regulator of the MAPK/ERK signaling pathway. By inhibiting DUSP6, the compound enhances the activity of ERK1/2, leading to increased cellular responses such as proliferation and differentiation. This mechanism is particularly relevant in cancer research, where modulation of the MAPK/ERK pathway can influence tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-3-oxobutanamide: Known for its antibacterial properties.
2-Benzylidene-3-(cyclohexylamino)indan-1-one: Shares structural similarities and is also an inhibitor of DUSP6
Uniqueness
Its ability to modulate the MAPK/ERK pathway sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H24ClNO |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride |
InChI |
InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15-; |
InChI Key |
JPATUDRDKCLPTI-CRDKNBMZSA-N |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)






![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)
![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)



![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)
